
5-Methyl-4-nitroso-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-4-nitroso-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two nitrogen atoms at adjacent positions This compound is characterized by the presence of a nitroso group (-NO) and a thione group (-C=S) attached to the pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-nitroso-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione typically involves the following steps:
-
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound. For instance, the reaction of phenylhydrazine with acetylacetone yields 3-methyl-1-phenyl-2-pyrazolin-5-one .
-
Introduction of the Thione Group: : The thione group can be introduced by reacting the pyrazolone derivative with a suitable sulfur donor, such as carbon disulfide (CS2) or thiourea, under basic conditions .
-
Nitrosation: : The nitroso group is introduced by treating the thione derivative with a nitrosating agent, such as sodium nitrite (NaNO2) in the presence of an acid .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
5-Methyl-4-nitroso-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) .
-
Reduction: : Reduction of the nitroso group can yield the corresponding amine derivative. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) .
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the nitroso group, with nucleophiles such as amines or thiols .
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nitrosating Agents: Sodium nitrite (NaNO2) in acidic conditions
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines
Substitution Products: Derivatives with substituted nitroso groups
科学的研究の応用
5-Methyl-4-nitroso-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione has several scientific research applications:
-
Medicinal Chemistry: : The compound is investigated for its potential as an antimicrobial, anti-inflammatory, and anticancer agent due to its unique structural features .
-
Materials Science: : It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals .
-
Biological Studies: : The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses .
-
Industrial Applications: : It is used as an intermediate in the synthesis of dyes, agrochemicals, and other industrially important compounds .
作用機序
The mechanism of action of 5-Methyl-4-nitroso-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione involves its interaction with various molecular targets:
-
Molecular Targets: : The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting their activity or altering their function .
-
Pathways Involved: : It may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects .
類似化合物との比較
Similar Compounds
- 3,4-Dihydro-2-methoxy-2-methyl-4-phenyl-2H,5H-pyrano 3,2-cbenzopyran-5-one : A compound with a similar heterocyclic structure .
3-Methyl-1-phenyl-2-pyrazolin-5-one: A precursor in the synthesis of 5-Methyl-4-nitroso-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione.
1-Phenyl-3-methyl-5-pyrazolone: Another pyrazole derivative with similar structural features.
Uniqueness
This compound is unique due to the presence of both nitroso and thione groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is less common in other pyrazole derivatives, making it a valuable compound for further research and development .
特性
CAS番号 |
66479-47-8 |
|---|---|
分子式 |
C10H9N3OS |
分子量 |
219.27 g/mol |
IUPAC名 |
5-methyl-4-nitroso-2-phenyl-4H-pyrazole-3-thione |
InChI |
InChI=1S/C10H9N3OS/c1-7-9(12-14)10(15)13(11-7)8-5-3-2-4-6-8/h2-6,9H,1H3 |
InChIキー |
SVMGCHJZEKLJHJ-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=S)C1N=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, dipotassium disodium salt](/img/structure/B14473305.png)
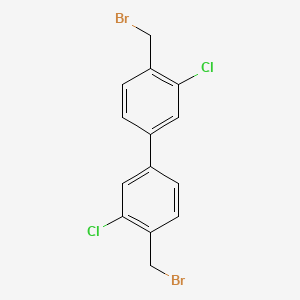

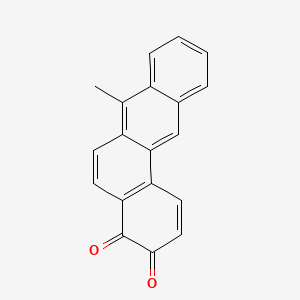
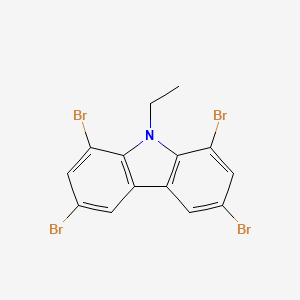

![2-Methyl-5,7-diphenylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14473337.png)
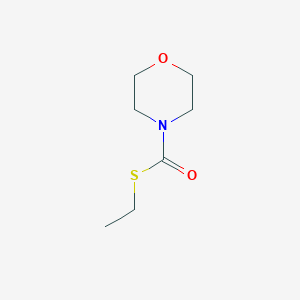

![1-[2-[2-(1-Benzothiophen-2-yl)ethylsulfanyl]ethyl]pyrrolidine;hydrochloride](/img/structure/B14473347.png)
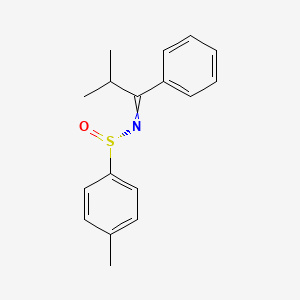
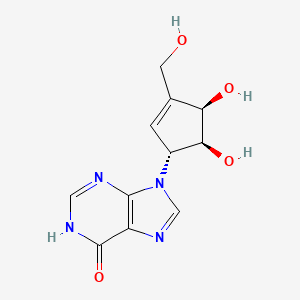
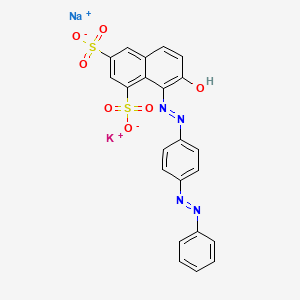
![1-Isocyanato-2-[(4-isocyanatophenyl)methyl]benzene;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;2-methyloxirane;oxirane;propane-1,2-diol](/img/structure/B14473390.png)
